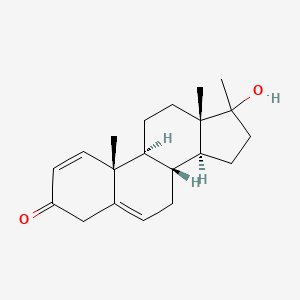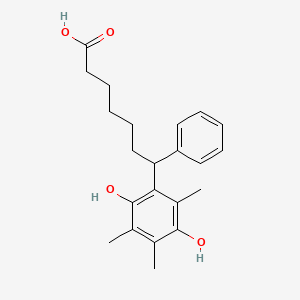
7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid
Übersicht
Beschreibung
7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid is a complex organic compound characterized by its unique structure, which includes a phenyl group and a dihydroxy-trimethylphenyl group attached to a heptanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where a phenyl group is introduced to a heptanoic acid derivative under acidic conditions. Subsequent steps may include selective hydroxylation and methylation to introduce the dihydroxy-trimethylphenyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reagent concentrations. Catalysts such as aluminum chloride are often employed to facilitate the Friedel-Crafts acylation reaction. The process is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown potential biological activity, including antioxidant properties and enzyme inhibition. These properties make it a candidate for further study in medicinal chemistry.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific characteristics.
Wirkmechanismus
The mechanism by which 7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid exerts its effects involves interaction with molecular targets and pathways. It may act as an enzyme inhibitor, modulating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid: is structurally similar to other phenylheptanoic acids and dihydroxy-trimethylphenyl derivatives.
This compound: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness: The presence of both phenyl and dihydroxy-trimethylphenyl groups in the same molecule provides a unique chemical environment, leading to specific reactivity and biological activity that are not observed in structurally simpler compounds.
Eigenschaften
IUPAC Name |
7-(2,5-dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18,25-26H,5,8-9,12-13H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBOIQNYUNVBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720119 | |
| Record name | 7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148989-73-5 | |
| Record name | 7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


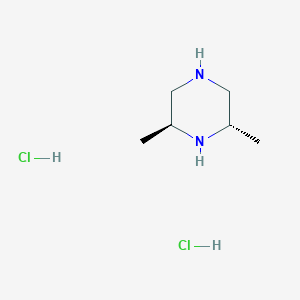
![D-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-sulfo-](/img/structure/B1506870.png)
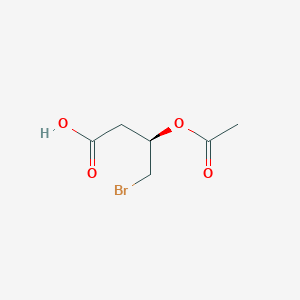
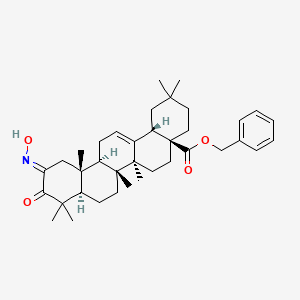
![(4-Chloro-2-fluorophenyl)(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B1506876.png)
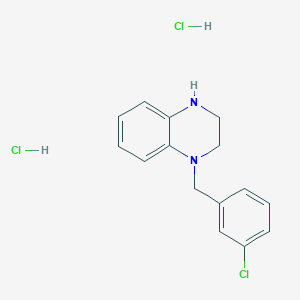
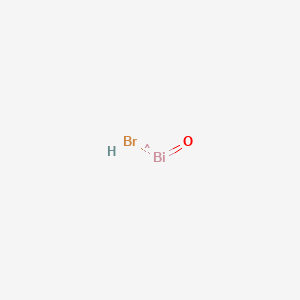
![N-(15,17-dichloro-3,10,20,27,34-pentaoxo-13,37-diazanonacyclo[20.15.0.02,11.04,9.012,21.014,19.023,36.026,35.028,33]heptatriaconta-1,4,6,8,11,14(19),15,17,21,23(36),24,26(35),28(33),29,31-pentadecaen-29-yl)benzamide](/img/structure/B1506885.png)

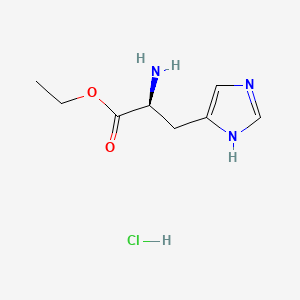

![7-[2-(Trimethylsilyl)ethynyl]-1H-indazole](/img/structure/B1506895.png)
